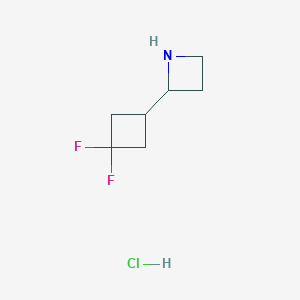
2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the azetidine family and is known for its ability to modulate certain biochemical and physiological processes.
作用機序
The mechanism of action of 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation leads to changes in mood, behavior, and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to improvements in mood and cognitive function. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride in lab experiments is its ability to modulate certain biochemical and physiological processes. This makes it a useful tool for studying the effects of neurotransmitters on behavior and cognitive function. However, there are also limitations to its use. For example, the synthesis method is complex and requires specialized equipment and expertise. Additionally, the compound may have off-target effects that could confound experimental results.
将来の方向性
There are many future directions for research on 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an antidepressant or anxiolytic agent. Additionally, there is ongoing research into the mechanism of action of the compound, which could lead to the development of new drugs with similar properties. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride involves a multistep process that requires specialized equipment and expertise. The first step involves the preparation of a cyclobutene derivative, which is then subjected to a series of reactions that ultimately lead to the formation of the azetidine ring. The final step involves the addition of hydrochloric acid to the azetidine ring to form the hydrochloride salt. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride has been extensively used in scientific research due to its ability to modulate certain biochemical and physiological processes. This compound has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,3-difluorocyclobutyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUJWEBPPBKPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2790238.png)
![1-(4-chlorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2790240.png)
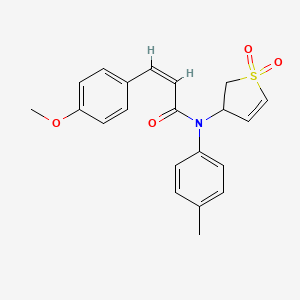
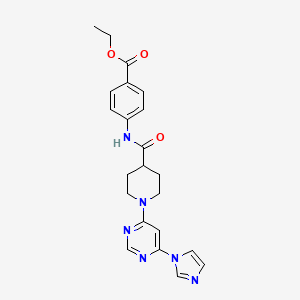

![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)
![ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2790249.png)
![2,8-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2790250.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2790251.png)
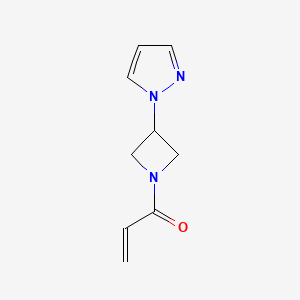
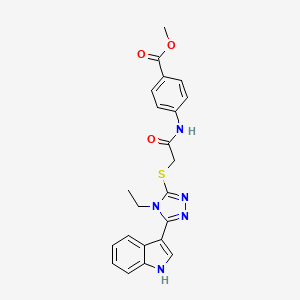
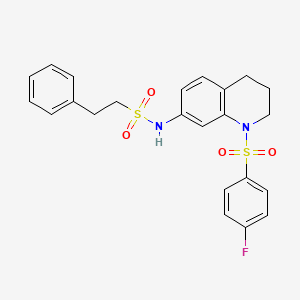
![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)